REACTION_CXSMILES
|
ClCl.[F-].[Cl:4][C:5]1[C:6]([F:12])=[C:7](F)[CH:8]=[CH:9][CH:10]=1.[F:13]C1C=C(F)C=CC=1[N+]([O-])=O>>[F:12][C:6]1[CH:7]=[C:8]([F:13])[CH:9]=[CH:10][C:5]=1[Cl:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
m-difluoronitro-aromatic compounds
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)F)F
|
Name
|
|
Quantity
|
1800 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are within the range from 80° to 250° C. preferably 100° to 200° C
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
DISTILLATION
|
Details
|
distillation bridge
|
Type
|
CUSTOM
|
Details
|
is brought to 160° C
|
Type
|
CUSTOM
|
Details
|
brown gases are formed which
|
Type
|
CUSTOM
|
Details
|
are absorbed in dilute sodium hydroxide solution
|
Type
|
WAIT
|
Details
|
After 28 h
|
Duration
|
28 h
|
Type
|
DISTILLATION
|
Details
|
the reaction solution is distilled (head temperature 127° C)
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 675.8 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |